N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide
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Overview
Description
N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide, also known as DMS-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMS-10 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide exerts its biological effects by inhibiting the activity of specific enzymes and receptors, including carbonic anhydrase, matrix metalloproteinases, and adenosine receptors. This inhibition leads to a reduction in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. It has also been shown to have a protective effect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide is its ability to selectively target specific enzymes and receptors, which makes it a valuable tool for studying their biological functions. However, its limitations include its potential toxicity and the need for further research to optimize its pharmacokinetic properties.
Future Directions
There are several potential future directions for research on N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide, including its use as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, further studies are needed to optimize its pharmacokinetic properties and to investigate its potential as a diagnostic tool for specific diseases.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to selectively target specific enzymes and receptors makes it a valuable tool for studying their biological functions, and its diverse biochemical and physiological effects make it a promising candidate for drug development. Further research is needed to optimize its pharmacokinetic properties and to investigate its potential as a diagnostic tool for specific diseases.
Synthesis Methods
The synthesis of N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide involves the reaction of 2-chloropyridine with N,N-dimethylpiperazine in the presence of a base, followed by the addition of sulfonamide. This method yields this compound in good yields and high purity.
Scientific Research Applications
N,N-dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate the activity of specific enzymes and receptors makes it a promising candidate for drug development.
properties
IUPAC Name |
N,N-dimethyl-4-pyridin-2-ylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)15-9-7-14(8-10-15)11-5-3-4-6-12-11/h3-6H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTKEDKQIQDODA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219876 |
Source
|
Record name | N,N-Dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339008-97-8 |
Source
|
Record name | N,N-Dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339008-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-4-(2-pyridinyl)-1-piperazinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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